molecular formula C32H24N2OS B11533349 2-(Biphenyl-4-yl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine

2-(Biphenyl-4-yl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11533349
M. Wt: 484.6 g/mol
InChI Key: HOLRPSUZDZSFFA-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-4-YL}-4-(4-METHOXYPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound featuring a thienopyridine core with biphenyl, methoxyphenyl, and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-4-(4-METHOXYPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl and phenyl substituents. The reaction conditions often include palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3, in solvents such as toluene or DMF .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-4-YL}-4-(4-METHOXYPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to reduce nitro groups to amines.

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms[][2].

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at reflux temperature.

    Substitution: NBS in DCM under UV light.

Major Products

The major products of these reactions depend on the specific substituents and reaction conditions. For example, oxidation with m-CPBA can yield sulfoxides or sulfones, while reduction with LiAlH4 can produce primary amines.

Scientific Research Applications

2-{[1,1’-BIPHENYL]-4-YL}-4-(4-METHOXYPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-4-(4-METHOXYPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition of key enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C32H24N2OS

Molecular Weight

484.6 g/mol

IUPAC Name

4-(4-methoxyphenyl)-6-phenyl-2-(4-phenylphenyl)thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C32H24N2OS/c1-35-26-18-16-23(17-19-26)27-20-28(24-10-6-3-7-11-24)34-32-29(27)30(33)31(36-32)25-14-12-22(13-15-25)21-8-4-2-5-9-21/h2-20H,33H2,1H3

InChI Key

HOLRPSUZDZSFFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5)N)C6=CC=CC=C6

Origin of Product

United States

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